molecular formula C22H17N3O3S B3608454 METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

Cat. No.: B3608454
M. Wt: 403.5 g/mol
InChI Key: GOWUBYPKBKULDT-UHFFFAOYSA-N
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Description

METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.

    Thiophene derivatives: These compounds contain the thiophene ring and are often used in materials science and organic electronics.

    Pyridine derivatives: These compounds feature the pyridine moiety and are widely studied for their pharmacological properties.

Uniqueness

METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is unique due to its combination of quinoline, thiophene, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[(6-methyl-2-pyridin-4-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-13-3-4-17-15(11-13)16(12-19(24-17)14-5-8-23-9-6-14)21(26)25-18-7-10-29-20(18)22(27)28-2/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWUBYPKBKULDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(SC=C3)C(=O)OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
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METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
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METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
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METHYL 3-[6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

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